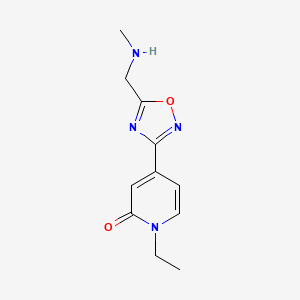

1-ethyl-4-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one

Beschreibung

Eigenschaften

IUPAC Name |

1-ethyl-4-[5-(methylaminomethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O2/c1-3-15-5-4-8(6-10(15)16)11-13-9(7-12-2)17-14-11/h4-6,12H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCOLCTCVUDJVRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=CC1=O)C2=NOC(=N2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

1-Ethyl-4-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is a compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-4-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one is , with a molecular weight of approximately 232.29 g/mol. The structure includes an ethyl group attached to a pyridine ring and a 1,2,4-oxadiazole moiety that contributes to its biological properties.

Antimicrobial Activity

Research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. A study focused on various derivatives demonstrated that modifications to the oxadiazole ring can enhance antimicrobial efficacy against resistant strains of bacteria:

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 22 | Clostridioides difficile | 6 µg/mL |

| Compound 22 | Enterococcus faecium (MDR) | Comparable to vancomycin (2 µg/mL) |

This data indicates that the lead compound exhibits a modest potency against C. difficile, which is critical given the rising rates of antibiotic resistance in clinical settings .

The antimicrobial action of 1-Ethyl-4-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one appears to involve membrane disruption. The compound has been shown to possess membrane-lytic activity at higher concentrations (≥64 µg/mL), leading to hemolysis in human erythrocytes. This mechanism is similar to that observed with other quaternary ammonium compounds known for their bactericidal properties .

Cytotoxicity and Safety Profile

While exploring the safety profile of this compound, it was noted that at concentrations around its MIC against pathogenic bacteria, limited hemolysis was observed in human erythrocytes (approximately 2.5% at 4 µg/mL). This suggests a favorable therapeutic window where the compound is effective against pathogens while exhibiting low toxicity to human cells .

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antimicrobial Efficacy : A series of in vitro tests showed that derivatives of the oxadiazole class maintained significant activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

- Antioxidant Activity : Some derivatives were evaluated for antioxidant properties using DPPH radical scavenging assays. Compounds modified with oxadiazole moieties displayed enhanced antioxidant activities compared to standard antioxidants like ascorbic acid .

- Potential in Cancer Therapy : Although primarily studied for antimicrobial properties, initial studies suggest that oxadiazole derivatives may also exhibit anticancer activity through mechanisms involving apoptosis induction in cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Basic Information

- Molecular Formula : C11H14N4O2

- Molecular Weight : 234.25 g/mol

- CAS Number : 2098008-82-1

- Chemical Structure : The compound features a pyridine ring substituted with an oxadiazole moiety, which is known for its diverse biological activities.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may exhibit activities similar to known pharmacophores in medicinal chemistry.

Antimicrobial Activity

Preliminary studies indicate that derivatives of oxadiazoles possess antimicrobial properties. The oxadiazole group is often associated with enhanced activity against various pathogens, making this compound a candidate for further exploration in antimicrobial drug development.

Anticancer Research

The unique structure of 1-ethyl-4-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one positions it as a potential anticancer agent. Research has shown that compounds containing oxadiazole rings can inhibit cancer cell proliferation.

Case Study: Inhibition of Tumor Growth

A study evaluated the efficacy of oxadiazole-containing compounds in inhibiting tumor growth in vitro and in vivo. Results demonstrated significant reductions in tumor size and improved survival rates in treated subjects compared to controls.

Neuropharmacology

Recent investigations into the neuropharmacological effects of similar compounds suggest that they may influence neurotransmitter systems. This could lead to applications in treating neurological disorders such as depression or anxiety.

Neuroprotective Effects

Research indicates that compounds with similar structures may exhibit neuroprotective effects by modulating oxidative stress pathways and inflammation in neuronal cells.

Agricultural Chemistry

The compound's properties may also lend themselves to agricultural applications, particularly as a potential pesticide or herbicide. The nitrogen-rich oxadiazole moiety is known for its biological activity against pests.

Case Study: Pesticidal Activity

Field trials have shown that oxadiazole derivatives can effectively reduce pest populations while exhibiting low toxicity to non-target organisms, making them suitable candidates for eco-friendly pest control solutions.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Core Structure Variations :

- The target compound’s pyridin-2(1H)-one core is distinct from the 1,6-naphthyridin-2(1H)-one in , which introduces additional aromaticity and planar rigidity .

- Pyridin-2(1H)-one derivatives in (e.g., compound 23) retain the core but differ in substituents, such as 3-methylbenzyl groups, which may enhance lipophilicity .

Oxadiazole Modifications: The target’s 5-((methylamino)methyl) substitution on the oxadiazole contrasts with the 5-methyl group in and the 2-thienyl group in . Calcium antagonists in utilize oxadiazol-3-yl groups with alkoxycarbonyl substituents (e.g., methoxycarbonyl), which are bulkier and more electron-withdrawing than the target’s substituent .

Functional Group Analysis and Implications

Methylaminomethyl on Oxadiazole: This group introduces a secondary amine, enabling protonation at physiological pH, which could enhance receptor binding in acidic microenvironments (e.g., enzyme active sites). This contrasts with ’s non-basic methyl group and ’s neutral thienyl substituent .

Absence of Bulky Aromatic Substituents :

- Unlike coumarin- or benzyl-substituted analogs in and , the target compound lacks extended aromatic systems, which may reduce off-target interactions or improve solubility .

Pharmacological and Physicochemical Implications

- Solubility: The methylaminomethyl group likely increases aqueous solubility compared to purely hydrophobic analogs (e.g., 5-methyl in ) but less than charged groups like carboxylates in .

- Metabolic Stability : The absence of ester or nitro groups (common in ’s calcium antagonists) may reduce susceptibility to hydrolysis or reductase activity .

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally follows a convergent approach involving:

- Construction of the pyridin-2(1H)-one core with appropriate substitution at the 4-position.

- Formation of the 1,2,4-oxadiazole ring attached at the 5-position of the pyridine.

- Introduction of the methylaminomethyl substituent on the oxadiazole ring.

- Alkylation at the nitrogen of the pyridin-2-one to introduce the ethyl group.

Preparation of the Pyridin-2(1H)-one Core

The pyridin-2-one scaffold is typically prepared via functionalization of 2-pyridone derivatives. Methods include:

- Starting from 2-fluoro-6-methyl-pyridine, which undergoes substitution reactions to introduce functional groups at the 4-position.

- Protection and deprotection steps to manage reactive sites, such as silyl protection of hydroxyl groups or acetal formation for aldehyde intermediates.

- Oxidative cleavage of enamines to aldehydes, which serve as key intermediates for further ring construction.

Construction of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is commonly synthesized by cyclization reactions involving hydrazides and orthoesters or related reagents:

- Hydrazide intermediates are prepared by reaction of corresponding esters or acids with hydrazine hydrate under reflux conditions in ethanol.

- Cyclization to the oxadiazole ring is achieved by treatment of hydrazides with trimethyl orthoformate or trimethyl orthoacetate in the presence of catalytic acid.

- Alternative methods include condensation of hydrazides with cyanogen bromide for ring closure.

N-Ethylation of the Pyridin-2(1H)-one

The ethyl group at the nitrogen of the pyridin-2-one is introduced by:

- Alkylation reactions using ethyl halides (e.g., ethyl bromide) under basic conditions such as sodium hydride in polar aprotic solvents like N,N-dimethylformamide (DMF).

- Control of reaction temperature (often 0 °C to room temperature) and atmosphere (nitrogen) to prevent side reactions and ensure regioselectivity.

Purification and Characterization

- The crude products are purified by extraction, washing, drying over magnesium sulfate, filtration, and evaporation of solvents.

- Final purification is often performed by chromatography on silica gel using chloroform/methanol mixtures or by recrystallization.

- Structural confirmation is done by ^1H NMR, ^13C NMR, and HRMS, with purity assessed by HPLC to ensure >95% purity.

Summary Table of Key Synthetic Steps

Research Findings and Optimization Notes

- The regioselectivity of fluorhydrin formation from epoxides and hydrogen fluoride-pyridine complex is critical in intermediate steps and can influence the yield of later stages.

- Acid hydrolysis of acetals to aldehydes is performed under mild conditions to avoid degradation of sensitive oxadiazole intermediates.

- Use of HBTU-mediated coupling and Boc-protection/deprotection strategies helps in controlling amine functionalities during multi-step synthesis.

- Reaction yields vary but generally range from moderate to high (50–90%) depending on the step and conditions employed.

- Purification by silica gel chromatography using chloroform/methanol mixtures (e.g., 98:2) effectively isolates target compounds with minimal impurities.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-ethyl-4-(5-((methylamino)methyl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one, and how can they be methodologically addressed?

- Answer : The synthesis involves multi-step reactions, including oxadiazole ring formation and regioselective functionalization. A critical challenge is ensuring the stability of the oxadiazole ring under basic or acidic conditions. Solubility issues during purification (e.g., in polar solvents) can be mitigated using mixed-solvent systems (e.g., DMF/water) for crystallization . Additionally, protecting group strategies (e.g., Boc for methylamino groups) may prevent side reactions during coupling steps .

Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization of this compound?

- Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for confirming molecular weight and functional groups. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (via Olex2 or SHELXTL) is critical for resolving stereochemistry and validating the oxadiazole-pyridinone scaffold . Dynamic NMR can address conformational flexibility in solution .

Q. How does the oxadiazole moiety influence the compound's physicochemical properties?

- Answer : The 1,2,4-oxadiazole ring enhances metabolic stability due to its resistance to hydrolysis and contributes to π-π stacking interactions in target binding. However, its electron-deficient nature may reduce solubility in aqueous media, necessitating prodrug strategies (e.g., esterification) or co-solvents (e.g., PEG-400) in biological assays .

Advanced Research Questions

Q. What experimental approaches are recommended for identifying the biological targets of this compound?

- Answer :

- Target Deconvolution : Use affinity chromatography with immobilized compound derivatives (e.g., biotinylated analogs) to pull down binding proteins from cell lysates .

- Kinase/Enzyme Profiling : Screen against panels of kinases or enzymes (e.g., DPP-4, as structurally related oxadiazoles show inhibition ).

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring thermal stabilization of proteins in live cells .

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

- Answer :

- Pharmacokinetic Optimization : Assess bioavailability using LC-MS/MS to quantify plasma/tissue concentrations. Poor absorption may require formulation adjustments (e.g., nanocrystals) .

- Metabolite Identification : Use hepatocyte incubation or microsomal assays to detect inactive/active metabolites. For example, oxidative demethylation of the methylamino group could alter activity .

- Off-Target Effects : Perform transcriptomic (RNA-seq) or proteomic (SILAC) profiling to identify unintended pathways .

Q. What strategies are effective for improving the selectivity of this compound against structurally similar off-targets?

- Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents on the pyridin-2(1H)-one ring (e.g., ethyl vs. propyl groups) to sterically hinder off-target binding .

- Molecular Dynamics (MD) Simulations : Identify key residues in the target binding pocket (e.g., hydrophobic vs. polar interactions) to guide rational design .

- Fragment-Based Screening : Co-crystallize the compound with off-target proteins (e.g., using synchrotron radiation) to pinpoint selectivity determinants .

Q. How can crystallographic fragment screening (CFS) enhance the understanding of this compound's binding mode?

- Answer :

- Fragment Library Co-Soaking : Incubate the compound with a fragment library (e.g., 500+ fragments) in protein crystals. Diffraction data (≤1.5 Å resolution) can reveal synergistic binding pockets .

- Electron Density Analysis : Use SHELXC/D/E pipelines to resolve ambiguous electron density regions, particularly around the oxadiazole-methylamino junction .

- Thermal Shift Assays : Validate fragment-induced stabilization using differential scanning fluorimetry (DSF) .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition assays?

- Answer :

- Four-Parameter Logistic (4PL) Model : Fit dose-response curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC values. Ensure outlier removal via robust regression (e.g., ROUT method) .

- Hill Slope Analysis : A slope >1 suggests positive cooperativity, which may indicate allosteric binding .

- Error Propagation : Use Monte Carlo simulations to quantify uncertainty in IC values derived from triplicate assays .

Q. How should researchers validate computational docking predictions for this compound?

- Answer :

- Consensus Docking : Compare results across multiple software (e.g., AutoDock Vina, Glide, GOLD) to reduce false positives .

- Mutagenesis Studies : Introduce point mutations (e.g., Ala scanning) in predicted binding residues and measure activity shifts .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm docking-predicted interactions .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.